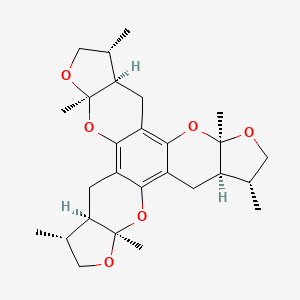
Xyloketal A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xyloketal A is a natural product found in Xylaria with data available.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Mechanism of Action:
Xyloketal A exhibits neuroprotective properties primarily through its antioxidant capabilities. It has been shown to reduce oxidative stress and inhibit apoptosis in neuronal cells. The compound's ability to modulate reactive oxygen species (ROS) levels is crucial for protecting neurons from ischemic damage.
Case Studies:
- Hypoxic-Ischemic Injury in Neonates: Research indicates that this compound can significantly reduce cell death in models of hypoxic-ischemic brain injury. In neonatal mice subjected to oxygen deprivation, treatment with this compound led to decreased expression of pro-apoptotic markers and increased anti-apoptotic proteins, suggesting a protective effect against brain injury .
- Cerebral Infarction Models: In adult mice undergoing transient middle cerebral artery occlusion (tMCAO), this compound administration resulted in reduced infarct volume and improved neurological outcomes. This was attributed to the suppression of inflammatory pathways involving ROS and the TLR4/NF-κB signaling cascade .
Anti-Inflammatory Properties
Mechanism of Action:
this compound has been observed to modulate inflammatory responses by inhibiting key signaling pathways associated with inflammation. It appears to downregulate the expression of pro-inflammatory cytokines and proteins involved in the inflammatory response.
Case Studies:
- Stroke Models: In studies involving stroke models, this compound treatment significantly attenuated the levels of inflammatory cytokines such as IL-1β and TNF-α. This suggests that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation .
- Atherosclerosis Research: this compound has also shown promise in reducing endothelial dysfunction and atherosclerotic plaque formation in animal models, indicating its potential role in cardiovascular health .
Potential for Drug Development
Therapeutic Implications:
Given its neuroprotective and anti-inflammatory properties, this compound presents a promising candidate for drug development aimed at treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. The compound's ability to inhibit protein aggregation associated with these diseases is particularly noteworthy.
Research Directions:
Future studies are needed to explore the pharmacokinetics and long-term effects of this compound in various disease models. Additionally, structural modifications may enhance its efficacy and bioavailability, paving the way for new therapeutic agents derived from this compound .
Summary Table of Research Findings
Propiedades
Fórmula molecular |
C27H36O6 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
(4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1,10,19-triene |
InChI |
InChI=1S/C27H36O6/c1-13-10-28-25(4)19(13)7-16-22(31-25)17-8-20-14(2)12-30-27(20,6)33-24(17)18-9-21-15(3)11-29-26(21,5)32-23(16)18/h13-15,19-21H,7-12H2,1-6H3/t13-,14-,15-,19+,20+,21+,25+,26+,27+/m0/s1 |
Clave InChI |
HFZTVRRNBDAJIS-PERNPGNGSA-N |
SMILES isomérico |
C[C@H]1CO[C@]2([C@@H]1CC3=C4C(=C5C(=C3O2)C[C@@H]6[C@H](CO[C@@]6(O5)C)C)C[C@@H]7[C@H](CO[C@@]7(O4)C)C)C |
SMILES canónico |
CC1COC2(C1CC3=C4C(=C5C(=C3O2)CC6C(COC6(O5)C)C)CC7C(COC7(O4)C)C)C |
Sinónimos |
xyloketal A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















